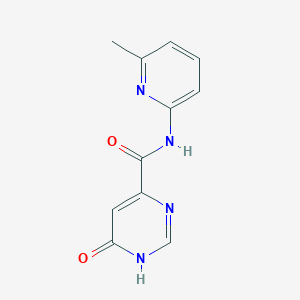
6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that contains both pyridine and pyrimidine rings
Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Chemistry
One research avenue involves the synthesis and characterization of metal complexes involving pyrimidine derivatives. Hutchinson, Hanton, and Moratti (2010) reported the synthesis of dinuclear Cu(II) complexes using a ditopic pyrimidine-hydrazone strand, demonstrating the influence of terminal hydroxymethyl groups on metal coordination. Their work highlighted the coordination chemistry of these compounds, showing various Cu(II) coordination geometries and the role of terminal hydroxymethyl groups in supramolecular structures through coordination to the Cu(II) ions and hydrogen bonding (Hutchinson, Hanton, & Moratti, 2010).
Antiviral Activity
Another study by Holý et al. (2002) focused on antiviral activities of 6-hydroxypyrimidines, particularly looking at derivatives substituted at positions 2 and 4 by various groups. They discovered that certain isomers exhibited significant antiviral activity against herpes viruses and retroviruses, indicating the potential of these compounds in developing antiviral medications (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, & Balzarini, 2002).
Anticancer and Anti-inflammatory Agents
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents were explored by Rahmouni et al. (2016), highlighting the potential therapeutic applications of pyrimidine derivatives in treating cancer and inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Photodynamic Therapy
Bischof et al. (2013) conducted research on functionalized ruthenium(II) polypyridyl complexes, potentially used in photodynamic therapy for cancer treatment. Their study demonstrated the photoinduced CO-release studies of these complexes, indicating their use as photosensitive drugs (Bischof, Joshi, Dimri, Spiccia, & Schatzschneider, 2013).
Structural and Spectral Exploration
Ashraf et al. (2019) described the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives, providing insights into the structural, spectral, and computational exploration of these compounds. This work contributes to the understanding of the chemical and physical properties of pyrimidine derivatives, which is crucial for their application in various scientific fields (Ashraf, Khalid, Tahir, Yaqub, Naseer, Kamal, Saifullah, Braga, Shafiq, & Rauf, 2019).
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit neuroprotective and anti-inflammatory properties . These compounds are known to interact with proteins such as ATF4 and NF-kB .
Mode of Action
Similar compounds have been shown to inhibit the production of nitric oxide (no) and tumor necrosis factor-α (tnf-α) in lps-stimulated human microglia cells . This suggests that these compounds may act by modulating the inflammatory response.
Biochemical Pathways
Similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
Similar compounds have been found to obey all lipinski’s and veber’s rules without any violation and displayed non-immunotoxin, non-mutagenic, and non-cytotoxic . This suggests that these compounds may have good bioavailability.
Result of Action
Similar compounds have been found to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide are not fully understood yet. It is known that it can react with carboxylic acids to give an equilibrium mixture of products .
Molecular Mechanism
. These compounds contain a pyridine linked to a pyrimidine by a bond
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well understood. It is known to react with carboxylic acids to give an equilibrium mixture of products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide typically involves the reaction of 6-methylpyridin-2-amine with a pyrimidine derivative under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-hydroxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The
Eigenschaften
IUPAC Name |
N-(6-methylpyridin-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-7-3-2-4-9(14-7)15-11(17)8-5-10(16)13-6-12-8/h2-6H,1H3,(H,12,13,16)(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLIZIAZVRLCTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=O)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2406797.png)
![5-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B2406799.png)
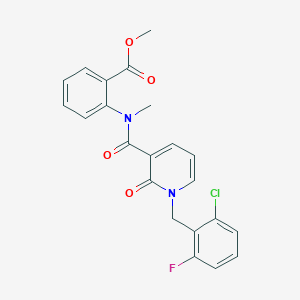
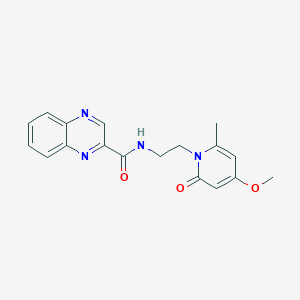
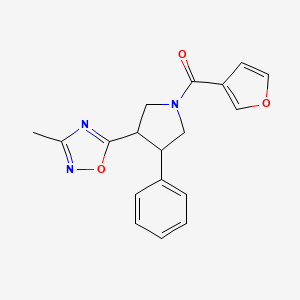
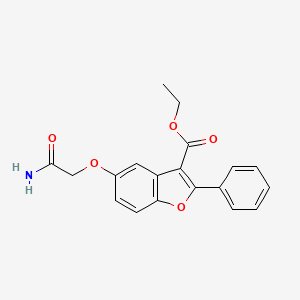

![N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2406807.png)
![N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B2406808.png)
![3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B2406811.png)
![N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide](/img/structure/B2406813.png)
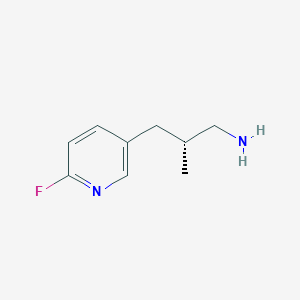
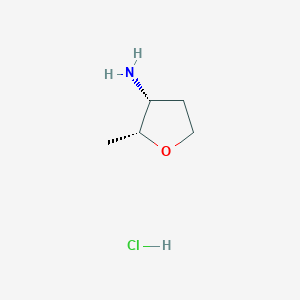
![5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406819.png)
